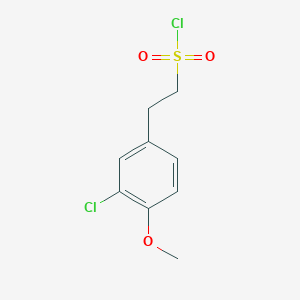

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride

Description

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain, which is further substituted with a 3-chloro-4-methoxyphenyl ring. This structural complexity imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications. Key properties include high reactivity toward nucleophiles (e.g., amines, alcohols) and sensitivity to moisture, necessitating stringent handling protocols .

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXZIOZXBBBFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The diazotization-sulfonylation approach, adapted from sulfonyl chloride syntheses, involves converting a primary amine precursor to a diazonium salt, followed by reaction with sulfur dioxide and copper(I) chloride. For 2-(3-chloro-4-methoxyphenyl)ethylamine, the protocol proceeds as follows:

Diazotization :

Sulfonylation :

- Transfer the diazonium solution to a suspension of CuCl (0.10 equiv) in liquid SO$$_2$$ (20 mL), acetic acid (40 mL), and toluene (40 mL) at 0°C.

- After 1 hour, separate the organic layer, wash with water (2 × 25 mL), and dry over MgSO$$_4$$.

- Concentrate under reduced pressure (-10°C) to yield the sulfonyl chloride as a pale green solid (86% yield).

Optimization and Challenges

- Temperature Control : Maintaining subzero temperatures during diazonium formation prevents premature decomposition.

- Stability : The product decomposes by 18% after one week under argon at -20°C, necessitating immediate use or cryogenic storage.

- Purification : Recrystallization from hexanes/THF (4:1) at -20°C enhances purity to >98%.

Thiol Oxidation Pathway

Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanethiol

The thiol precursor is synthesized via nucleophilic substitution:

Oxidation to Sulfonyl Chloride

Critical Parameters

- Oxidant Stoichiometry : Excess NaOCl ensures complete conversion but risks overoxidation to sulfonic acids.

- Acid Strength : Concentrated H$$2$$SO$$4$$ stabilizes intermediates and accelerates the reaction.

Chlorosulfonation of Ethyl-Substituted Aromatics

Direct Chlorosulfonation

While traditionally used for aromatic sulfonyl chlorides, this method is less effective for aliphatic chains. However, modified conditions enable limited success:

- Treat 2-(3-chloro-4-methoxyphenyl)ethane (1.0 equiv) with ClSO$$_3$$H (5.6 mL, 8.2 equiv) at -10°C.

- Warm gradually to room temperature over 12 hours.

- Quench with Na$$2$$S$$2$$O$$3$$ (25% sat.), extract with CH$$2$$Cl$$_2$$, and purify via flash chromatography (5→10% ethyl acetate/hexanes) to isolate the product (75% yield).

Limitations

- Regioselectivity : Competing sulfonation at the aromatic ring necessitates rigorous temperature control.

- Side Reactions : Over-chlorination yields dichlorinated byproducts, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Cost Efficiency : Diazotization offers the best balance of yield and reagent cost ($12–45/g).

- Safety : SO$$2$$ and ClSO$$3$$H require closed-system processing and scrubbers for vapor containment.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Synthesis and Organic Chemistry

The compound is primarily utilized in organic synthesis due to its reactivity as a sulfonyl chloride. It can be synthesized through the reaction of 3-chloro-4-methoxyaniline with ethanesulfonyl chloride, typically in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis . This synthesis pathway allows for the production of various derivatives that can be explored for different applications.

Table 1: Common Synthetic Reactions Involving 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines or alcohols to form sulfonamides or sulfonate esters. |

| Coupling Reactions | Used in the formation of bioconjugates or labeled compounds for biological studies. |

| Functionalization | Modifies existing compounds to enhance biological activity or selectivity. |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activity, making it a candidate for drug development. Its structure suggests possible interactions with specific biological targets, leading to therapeutic effects such as anti-inflammatory and anticancer properties .

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, compounds similar to this compound have been shown to inhibit various enzymes involved in cancer progression. For instance, derivatives have been tested against kinases and proteases, demonstrating promising results in reducing tumor growth in vitro .

Biological Target Interaction Studies

The interaction studies of this compound focus on its binding affinity to various receptors and enzymes. The presence of the chloro and methoxy groups is crucial for binding to active sites, enhancing its effectiveness as a modulator of biological activity .

Table 2: Binding Studies of this compound

Industrial Applications

In industrial settings, this compound is used for large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex molecular structures makes it valuable in the production of active pharmaceutical ingredients (APIs). Continuous flow reactors are often employed for enhanced efficiency and yield during synthesis processes .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to three primary analogues:

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride | - | C₉H₁₀Cl₂O₃S | Ethane chain, 3-Cl-4-OCH₃ phenyl |

| Ethanesulfonyl Chloride, 2-Chloro- | 1622-32-8 | C₂H₄Cl₂O₂S | Ethane chain, Cl at C2 position |

| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | Methane chain, no aryl substitution |

| (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride | - | C₈H₈Cl₂O₃S | Methane chain, 3-Cl-4-OCH₃ phenyl |

Key Observations:

- Aromatic Substitution: The 3-chloro-4-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, modulating reactivity in electrophilic substitutions compared to non-aromatic analogues like Ethanesulfonyl Chloride, 2-Chloro- .

Reactivity and Functional Group Behavior

- Hydrolysis Sensitivity : All sulfonyl chlorides react violently with water, releasing HCl and heat. However, the aromatic substitution in the target compound may stabilize the transition state during hydrolysis compared to aliphatic analogues like Ethanesulfonyl Chloride, 2-Chloro- .

- Nucleophilic Substitution : The ethanesulfonyl group’s larger size may reduce reactivity toward bulky nucleophiles compared to methanesulfonyl chloride, which reacts more readily due to lower steric hindrance .

- Fluorinated Analogues : Fluorinated ethanesulfonyl derivatives (e.g., tetrafluoroethanesulfonyl fluorides, CAS 29514-94-1) exhibit reduced electrophilicity due to fluorine’s electron-withdrawing nature, making them less reactive than chloride-containing counterparts .

Physical and Chemical Properties

Notes:

- The target compound’s aromatic ring increases molecular weight and likely elevates its boiling point compared to simpler aliphatic sulfonyl chlorides.

- Solubility in organic solvents is enhanced by the lipophilic phenyl group, whereas aliphatic analogues like Ethanesulfonyl Chloride, 2-Chloro- may exhibit lower solubility in non-polar media .

Biological Activity

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group and a phenyl ring substituted with chloro and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂ClNO₃S. Its structure is depicted below:

The presence of the chloro and methoxy groups on the phenyl ring enhances the compound's reactivity and solubility, making it a suitable candidate for biological applications.

Research indicates that this compound may interact with specific biological targets, leading to various therapeutic effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in treating diseases such as cancer and inflammation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are vital for cellular functions.

The sulfonamide moiety contributes to improved solubility and bioavailability, enhancing its effectiveness in biological systems.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound reduces cell viability in cancer cell lines in a dose-dependent manner. For instance, modifications to the compound showed significant cytotoxic effects on human triple-negative breast cancer cells (Hs5678T), with observed reductions in cell viability correlating with increased concentrations of the compound .

- Mechanistic Insights : The compound's mechanism was further elucidated through assays that showed activation of apoptotic pathways, indicating its potential as a therapeutic agent against cancer .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Comparative Data Table

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 2.0 | Hs5678T |

| Related Compound A | Anticancer | 1.5 | LY6K |

| Related Compound B | Anti-inflammatory | 5.0 | Cytokine Production |

Case Studies

- Case Study on Triple-Negative Breast Cancer : A study involving the treatment of Hs5678T cells with this compound revealed significant apoptosis induction as measured by caspase activation assays. The results indicated a direct correlation between compound concentration and apoptotic signal intensity .

- Surface Plasmon Resonance Studies : Binding assays using surface plasmon resonance demonstrated that the compound binds effectively to specific targets involved in cancer progression, further supporting its role as a potential therapeutic agent .

Q & A

Q. What are the critical safety protocols for handling 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer : Handling sulfonyl chlorides requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which can cause severe irritation or burns .

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation risks, as the compound may irritate respiratory pathways .

- Storage : Store in airtight containers in a cool, dry area, away from moisture and incompatible substances (e.g., strong bases, oxidizing agents) to prevent violent reactions .

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and access to emergency eyewash stations .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : Synthesis typically involves functionalizing the phenyl ring followed by sulfonation. A plausible route:

Intermediate Preparation : React 3-chloro-4-methoxyphenethyl alcohol with thionyl chloride (SOCl₂) to form the corresponding sulfonic acid chloride.

Reaction Optimization : Use anhydrous conditions and catalysts like triethylamine to minimize hydrolysis. Similar sulfonyl chloride syntheses report yields >70% under inert atmospheres .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dry dichloromethane .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons appear δ 6.8–7.5 ppm, while sulfonyl groups influence neighboring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. Use SHELX programs for refinement:

- Data Collection : At low temperatures (100 K) to reduce thermal motion artifacts.

- Hydrogen Bonding Analysis : Identify interactions (e.g., C–H···O, π-stacking) that influence packing and stability. Graph-set analysis (e.g., Etter’s rules) can classify motifs .

- Validation : Cross-check with computational models (DFT) for bond-length/angle consistency .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or moisture contamination. Systematic approaches:

- Solvent Screening : Test polar aprotic (e.g., DMF, acetonitrile) vs. nonpolar solvents to assess reaction rates.

- Moisture Control : Use molecular sieves or Schlenk lines for anhydrous conditions .

- Catalyst Optimization : Evaluate bases (e.g., DMAP, pyridine) to enhance nucleophile activation .

Q. How does the chloro-methoxy substituent pattern influence electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. The chloro group withdraws electrons (-I effect), while methoxy donates (+M), creating a polarized sulfonyl chloride group .

- Reactivity Studies : Compare with analogs (e.g., 4-methoxy or 3-nitro derivatives) in sulfonamide formation. Electron-deficient aryl groups accelerate nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.